2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQKWDDUSBWPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronate ester. A representative procedure involves:
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Substrate : 2,6-Dibromobenzonitrile (1.0 equiv)
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Boronating agent : B₂Pin₂ (1.1 equiv)
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Catalyst : Pd(dppf)Cl₂ (5–10 mol%)
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Base : Potassium acetate (3.0 equiv)
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Solvent : 1,4-Dioxane/DMF (10:1 v/v)
Under these conditions, the reaction achieves 81–85% isolated yield with minimal homocoupling byproducts. The use of DMF as a co-solvent enhances solubility of the polar nitrile group, while potassium acetate neutralizes HBr generated during the reaction.
Optimization Strategies
Recent modifications include the addition of ethylene glycol (1.0 equiv) to reduce B₂Pin₂ loading by 50% while maintaining yields ≥80%. This additive stabilizes the palladium catalyst and accelerates transmetallation, cutting reaction times to 4–6 hours.
Direct Borylation Using Tetrahydroxydiboron (BBA)
As an atom-economical alternative to B₂Pin₂, tetrahydroxydiboron (BBA, B₂(OH)₄) has been employed in Pd-catalyzed borylation. This method avoids pinacol byproducts, simplifying purification.
Protocol and Performance
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Substrate : 2-Bromo-6-iodobenzonitrile (1.0 equiv)
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Boronating agent : BBA (1.2 equiv)
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Additive : Ethylene glycol (1.5 equiv)
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Catalyst : Pd(OAc)₂ (3 mol%) with XPhos ligand (6 mol%)
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Solvent : THF/H₂O (9:1 v/v)
This method achieves 78% yield with superior functional group tolerance compared to Miyaura borylation. The nitrile group remains intact due to the milder reaction conditions, and the aqueous workup facilitates isolation of the boronate ester.
Halogen Exchange Approaches
For substrates lacking direct borylation sites, halogen exchange (Halex) reactions provide an indirect route. This two-step process involves:
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Lithiation-Borylation : Directed ortho-metalation of a bromobenzonitrile derivative followed by quenching with a boron electrophile.
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Bromine Retention : Selective functionalization to preserve the bromine substituent.
Stepwise Synthesis
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Step 1 : Treatment of 3-bromo-2-cyanophenylboronic acid with pinacol in refluxing toluene forms the boronate ester.
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Step 2 : Bromination at the 6-position using N-bromosuccinimide (NBS) under radical initiation.
This method yields 70–75% overall but requires stringent control of bromination regioselectivity.
Comparative Analysis of Methods
Challenges and Limitations
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Regioselectivity : Competing borylation at adjacent positions can occur in symmetrically substituted substrates, necessitating directing groups or steric hindrance.
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Functional Group Compatibility : Strongly electron-withdrawing groups (e.g., nitriles) may deactivate palladium catalysts, requiring higher catalyst loadings.
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Purification : Boronate esters are prone to hydrolysis, demanding anhydrous workup conditions .
Chemical Reactions Analysis
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
Organic Synthesis
Building Block in Organic Chemistry
- This compound is primarily utilized as a versatile building block in organic synthesis. It is particularly effective in the formation of biaryl compounds through the Suzuki-Miyaura coupling reaction , which is a widely used method for creating carbon-carbon bonds. This reaction involves coupling aryl halides with boronic acids or their derivatives to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Biaryl Compounds
- In a study focusing on the synthesis of complex organic molecules, 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile was successfully employed to create a series of biaryl derivatives. The reaction conditions included the use of a palladium catalyst and a base under an inert atmosphere to achieve high yields .
Materials Science
Organic Electronic Materials
- The compound is also significant in the development of organic electronic materials , including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into polymer matrices enhances the electronic properties needed for efficient light emission and energy conversion .
Table: Comparison of Organic Electronic Materials
| Material Type | Application | Role of 2-Bromo Compound |
|---|---|---|
| OLEDs | Display Technology | Enhances light emission efficiency |
| OPVs | Solar Energy Harvesting | Improves charge transport properties |
Medicinal Chemistry
Intermediate in Drug Development
- In medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce specific functional groups makes it crucial for developing new drugs targeting various diseases .
Case Study: Synthesis of Anticancer Agents
- Research has demonstrated that derivatives synthesized from 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit promising anticancer activity. For instance, compounds derived from this structure were shown to inhibit cancer cell proliferation significantly .
Catalysis
Ligand in Transition Metal-Catalyzed Reactions
- The compound acts as a ligand in transition metal-catalyzed reactions. It enhances reaction efficiency and selectivity by stabilizing metal centers during catalytic processes. This application is particularly important for optimizing chemical reactions in both academic and industrial settings .
Bioconjugation Techniques
Application in Drug Delivery Systems
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom in the dioxaborolane ring plays a crucial role in facilitating these reactions .
Comparison with Similar Compounds
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
This analog replaces bromine with chlorine (CAS RN: EN300-46623058). The smaller atomic radius and lower electronegativity of chlorine reduce steric hindrance and alter reactivity in cross-coupling reactions. While bromine is more reactive in Suzuki-Miyaura couplings due to better leaving-group ability, the chloro variant may exhibit enhanced stability under certain conditions .
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS RN: 863868-20-6)
Here, the bromine and boronic ester groups are para to each other, unlike the meta substitution in the target compound. This positional difference significantly impacts electronic effects and coupling efficiency, as para-substituted derivatives often exhibit distinct resonance and charge distribution patterns .
Table 1: Halogen-Substituted Analogs
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Substituent Positions |
|---|---|---|---|---|
| 2-Bromo-6-(dioxaborolan-2-yl)benzonitrile | 883899-07-8 | C₁₃H₁₅BBrNO₂ | 293.98 | 2-Bromo, 6-Boronate |
| 2-Chloro-6-(dioxaborolan-2-yl)benzonitrile | EN300-46623058 | C₁₃H₁₅BClNO₂ | 249.53 | 2-Chloro, 6-Boronate |
| 4-Bromo-2-(dioxaborolan-2-yl)benzonitrile | 863868-20-6 | C₁₃H₁₅BBrNO₂ | 293.98 | 4-Bromo, 2-Boronate |
Boronic Ester Variations
2-Bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
This compound (CAS RN: Not listed) replaces the tetramethyl dioxaborolane ring with a 5,5-dimethyl dioxaborinane ring. The six-membered boronic ester introduces greater conformational flexibility but reduced steric protection compared to the five-membered tetramethyl analog. This may lead to faster hydrolysis and lower stability in aqueous conditions .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS RN: 171364-82-2)
Lacking the bromine substituent, this derivative is less reactive in cross-couplings but serves as a precursor for functionalization at the nitrile group. Its electronic profile is dominated by the nitrile’s electron-withdrawing effect, making it suitable for applications in materials science, such as organic light-emitting diodes (OLEDs) .
Table 2: Boronic Ester Variations
| Compound Name | Boronic Ester Structure | Key Differences | Applications |
|---|---|---|---|
| 2-Bromo-6-(tetramethyl-dioxaborolan-2-yl)benzonitrile | 5-membered, tetramethyl | High steric protection, stable | Suzuki couplings, pharmaceuticals |
| 2-Bromo-6-(dimethyl-dioxaborinan-2-yl)benzonitrile | 6-membered, dimethyl | Flexible, less stable | Niche catalytic reactions |
| 4-(tetramethyl-dioxaborolan-2-yl)benzonitrile | 5-membered, tetramethyl | No halogen, nitrile-focused | Organic electronics |
Substituent Position and Electronic Effects
The vibrational properties and electronic behavior of these compounds are influenced by substituent positions. For example, 2-((4-(dioxaborolan-2-yl)phenoxy)methyl)benzonitrile (studied in Journal of Molecular Structure, 2021) demonstrates that meta-substitution of boronic esters on aromatic rings creates distinct charge-transfer characteristics compared to para-substituted analogs. Such differences are critical in designing materials for optoelectronic applications .
Reactivity in Cross-Coupling Reactions
The bromine atom in the target compound enhances its utility in palladium-catalyzed couplings, as evidenced by its use in synthesizing carbazole-based host materials for blue thermally activated delayed fluorescence (TADF) emitters .
Biological Activity
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is , with a molecular weight of approximately 324.02 g/mol. The compound features a bromine atom and a dioxaborolane moiety that contribute to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing boron often act as enzyme inhibitors. The dioxaborolane group can form reversible covalent bonds with hydroxyl groups in active sites of enzymes, affecting their activity.
- Anticancer Properties : Preliminary studies suggest that similar boron-containing compounds exhibit cytotoxic effects against various cancer cell lines. This may be due to their ability to interfere with cellular signaling pathways or induce apoptosis.
- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal properties. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Activity
A study investigated the effects of related boron compounds on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptotic pathways. Specifically, the presence of the dioxaborolane moiety was critical for enhancing the anticancer activity by increasing cellular uptake and inducing oxidative stress.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 15 | MCF-7 |
| Control (Untreated) | >50 | MCF-7 |
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of boron-containing compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant inhibition zones in agar diffusion assays.
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 18 | S. aureus |
| Control (Penicillin) | 20 | S. aureus |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl bromides with boronic esters. Key steps include:
- Borylation : Reacting aryl bromides with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis to install the boronate ester group.
- Optimization : Use of anhydrous solvents (THF, DMF) and inert atmospheres to prevent boronate hydrolysis. Reaction temperatures range from 80–100°C for 12–24 hours .
- Example : Similar compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) are synthesized via sequential halogenation and borylation, with yields >75% under optimized conditions .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR and ¹¹B NMR confirm boronate ester formation and regiochemistry. For example, the boron peak appears at ~30 ppm in ¹¹B NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., B–O bond lengths ~1.36 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 352.0893 for derivatives) .
Advanced Research Questions
Q. What are the challenges in achieving high regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Competing Reactivity : The bromine atom acts as a leaving group, while the nitrile group can direct C–H activation or participate in side reactions.
- Ligand Effects : Bulky ligands (e.g., SPhos) enhance selectivity for mono-coupling over di-coupling by sterically shielding the boronate group .
- Case Study : In a derivative (2-chloro-6-(dioxaborolan-2-yl)benzonitrile), competing Suzuki coupling vs. nucleophilic substitution requires fine-tuning of base (e.g., K₂CO₃ vs. Cs₂CO₃) .
Q. How does the compound’s electronic structure influence its reactivity in photophysical applications?
- Methodological Answer :
- Charge Transfer : The nitrile group stabilizes excited states in OLED materials (e.g., PPICNB derivatives show pure-blue fluorescence with external quantum efficiency ~13%) .
- Boron’s Role : The dioxaborolane ring enhances electron-withdrawing effects, red-shifting emission wavelengths in conjugated polymers .
- Table : Key photophysical properties of related compounds:
| Compound | λem (nm) | Quantum Yield | Application |
|---|---|---|---|
| PPICNB | 465 | 0.13 | OLEDs |
| P1 (Polymer derivative) | 510 | 0.08 | Organic electronics |
Q. How to resolve contradictions in reported reaction yields for Suzuki coupling of this compound?
- Methodological Answer :
- Variable Factors : Catalyst purity (e.g., Pd(0) vs. Pd(II)), solvent dryness, and substrate stoichiometry.
- Case Comparison :
- High Yield (85%) : Achieved with Pd(dba)₂, SPhos ligand, and degassed toluene at 100°C .
- Moderate Yield (62%) : Observed with Pd(PPh₃)₄ in THF at 40°C, attributed to incomplete activation of the aryl bromide .
- Recommendation : Use kinetic monitoring (e.g., in situ IR) to track boronate formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. Why do catalytic borylation methods vary in efficiency across studies?
- Analysis :
- Thermodynamic vs. Kinetic Control : C–H borylation (e.g., Ir-catalyzed) favors electron-deficient arenes, but steric hindrance from the nitrile group can slow kinetics .
- Contradictory Results :
- Study A : Reports 90% yield using [Ir(COD)OMe]₂ with dtbpy ligand .
- Study B : Achieves 55% yield with Rh catalysts due to competing nitrile coordination .
- Resolution : Pre-complexation of the nitrile with Lewis acids (e.g., ZnCl₂) mitigates coordination interference .
Application-Oriented Questions
Q. How is this compound utilized in polymer synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
